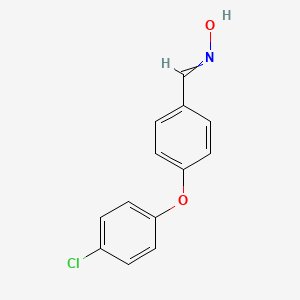

4-(4-Chlorophenoxy)benzaldehyde oxime

Description

Contextualization within Oxime Chemistry and Aryl Ether Systems

Oximes, characterized by the RR'C=NOH functional group, are a versatile class of organic compounds. wikipedia.org They are readily synthesized from aldehydes or ketones and serve as crucial intermediates in a variety of chemical transformations. asianpubs.org The oxime moiety is a cornerstone in the synthesis of nitrogen-containing compounds such as amides, nitriles, and various heterocyclic systems. wikipedia.org In the realm of medicinal chemistry, the oxime group is recognized for its ability to form hydrogen bonds and its presence in numerous biologically active molecules. nih.gov Oximes and their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Aryl ethers, which contain an ether linkage to an aromatic ring, are also of great importance in the development of pharmaceuticals and agrochemicals. The diaryl ether motif, in particular, is a structural component found in a number of compounds with significant biological activity. The inclusion of a 4-chlorophenoxy group in the target molecule introduces both steric and electronic features that can influence its chemical reactivity and biological interactions.

The combination of the oxime and aryl ether functionalities in 4-(4-chlorophenoxy)benzaldehyde (B1588038) oxime results in a molecule with a unique electronic and structural profile, making it a compelling candidate for investigation in various research domains.

Strategic Importance and Unexplored Research Avenues

The strategic importance of 4-(4-chlorophenoxy)benzaldehyde oxime lies in its potential as a versatile building block for the synthesis of more complex molecules. Its precursor, 4-(4-chlorophenoxy)benzaldehyde, is a known intermediate in the production of agrochemicals and pharmaceuticals. The conversion of the aldehyde to the oxime opens up new avenues for chemical modification and the introduction of diverse functionalities.

Despite the well-established importance of oximes and aryl ethers, the specific compound this compound remains relatively underexplored in the scientific literature. While general synthetic methods for oximes are well-documented, specific studies detailing the synthesis, characterization, and application of this particular molecule are not widely available. This presents a significant opportunity for new research.

Unexplored research avenues for this compound include:

Novel Synthetic Methodologies: The development of efficient and environmentally friendly methods for the synthesis of this and related oximes.

Medicinal Chemistry: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent, given the known biological activities of related compounds. ontosight.ainih.gov

Agrochemical Research: Evaluation of its potential herbicidal or insecticidal properties, building upon the applications of its precursor. semanticscholar.org

Materials Science: Exploration of its use in the development of new polymers or functional materials.

Aims and Objectives of Academic Investigation

A comprehensive academic investigation of this compound would aim to fully characterize this compound and explore its potential applications. The primary objectives of such a study would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound and to thoroughly characterize the compound using modern analytical techniques.

Physicochemical Profiling: To determine the key physicochemical properties of the molecule, which are essential for understanding its behavior and potential applications.

Exploration of Chemical Reactivity: To investigate the reactivity of the oxime functional group and the aryl ether linkage to understand its potential as a synthetic intermediate.

Biological Screening: To conduct a broad screening of the compound's biological activity to identify any potential therapeutic or agrochemical applications.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes is fundamental to the investigation of this compound.

Chemical Identity and Properties

The key identifiers and predicted physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| CAS Number | 262862-70-4 |

| Predicted Boiling Point | 357.8 ± 22.0 °C |

| Predicted Density | 1.22 ± 0.1 g/cm³ |

| Predicted pKa | 10.71 ± 0.10 |

Table 1: Chemical Identifiers and Predicted Properties of this compound. Data sourced from publicly available chemical databases. chemicalbook.com

Synthesis of this compound

The synthesis of this compound would typically proceed via the reaction of its corresponding aldehyde, 4-(4-chlorophenoxy)benzaldehyde, with hydroxylamine (B1172632). This is a standard and widely used method for the preparation of oximes. wikipedia.org

A general synthetic procedure would involve dissolving 4-(4-chlorophenoxy)benzaldehyde in a suitable solvent, such as ethanol, followed by the addition of hydroxylamine hydrochloride and a base, like sodium acetate (B1210297) or sodium carbonate, to neutralize the liberated HCl. asianpubs.orgrsc.org The reaction mixture would then be heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. rsc.org Upon cooling, the product would precipitate and could be isolated by filtration and purified by recrystallization.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Alternative synthetic methods that have been developed for oximes include microwave-assisted synthesis and sonochemical methods, which can offer advantages such as shorter reaction times and higher yields. slideshare.netgoogle.com

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to provide key information about the hydrogen atoms in the molecule. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The proton of the oxime group (N-OH) would likely appear as a broad singlet, and the aldehydic proton of the oxime (=CH-OH) would also be a singlet in the aromatic region.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the C=N bond would be expected in the range of δ 145-155 ppm. The aromatic carbons would appear in the typical region of δ 110-160 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum would display characteristic absorption bands for the functional groups present. Key expected peaks include:

A broad O-H stretching band for the oxime hydroxyl group around 3200-3600 cm⁻¹.

A C=N stretching vibration in the region of 1640-1690 cm⁻¹. researchgate.net

C-O-C stretching bands for the aryl ether linkage.

C-Cl stretching vibrations.

C=C stretching bands for the aromatic rings.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (247.68 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAAMNHYXQWXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Chlorophenoxy Benzaldehyde Oxime

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 4-(4-chlorophenoxy)benzaldehyde (B1588038) oxime, this process identifies two primary disconnection points corresponding to the main bond-forming reactions.

The first logical disconnection is at the carbon-nitrogen double bond (C=N) of the oxime functional group. This is a standard functional group interconversion (FGI) approach. This step simplifies the target molecule into two key components:

4-(4-Chlorophenoxy)benzaldehyde: The aldehyde precursor that provides the carbon framework.

Hydroxylamine (B1172632) (NH2OH): The reagent that introduces the N-OH moiety. byjus.com

The second major disconnection targets the ether linkage (C-O-C) within the 4-(4-chlorophenoxy)benzaldehyde intermediate. Disconnecting next to the heteroatom is a common and effective strategy in retrosynthesis. amazonaws.com This leads to two simpler aromatic precursors:

4-Chlorophenol (B41353): Provides one of the aromatic rings and the chlorine substituent.

A 4-halobenzaldehyde derivative (e.g., 4-fluorobenzaldehyde): Acts as the electrophilic partner in the ether synthesis. The halogen, particularly fluorine, serves as a good leaving group in nucleophilic aromatic substitution reactions. chemistrysteps.com

Therefore, the key intermediates identified through this analysis are 4-(4-chlorophenoxy)benzaldehyde and its own precursors, 4-chlorophenol and an activated 4-halobenzaldehyde .

Optimization of Oxime Formation Pathways

The conversion of an aldehyde to an oxime is a well-established reaction, but its efficiency can be significantly enhanced through the optimization of reaction conditions and the use of catalysts.

Nucleophilic Addition Reactions of Aldehydes with Hydroxylamine Derivatives

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. quora.comyoutube.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com This initial attack forms a tetrahedral intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the final oxime product. byjus.com

Hydroxylamine is typically supplied as hydroxylamine hydrochloride (NH2OH·HCl) to improve its stability. quora.com To liberate the free, nucleophilic hydroxylamine, a weak base is required. The choice of base and solvent can impact reaction time and yield.

Table 1: Comparison of Conditions for Oxime Synthesis from Aromatic Aldehydes

| Aldehyde | Reagents | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | NH2OH·HCl | Sodium Acetate (B1210297) | Aqueous Ethanol | - | High |

| 4-Chlorobenzaldehyde (B46862) | NH2OH·HCl | M(II)(thiourea)2Cl2 | CH3CN/H2O | <1 min | >95% researchgate.net |

It is important to control the pH of the reaction. The reaction is typically fastest in a weakly acidic medium (pH around 5-6), as a small amount of acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. quora.com However, at very low pH, the hydroxylamine itself becomes protonated, losing its nucleophilicity.

Catalytic Approaches in Oxime Synthesis

To accelerate the reaction and improve yields, various catalytic systems have been developed. Both acid and base catalysis can be employed. More recently, metal-based and green catalytic methods have gained attention for their efficiency and milder reaction conditions.

Acid Catalysis: Weak acids can catalyze the dehydration step of the mechanism, promoting the elimination of water from the tetrahedral intermediate. khanacademy.org

Metal Catalysis: Lewis acidic metal complexes can activate the aldehyde. For instance, bis-thiourea metal chloride complexes have been shown to be highly effective promoters for the oximation of 4-chlorobenzaldehyde, achieving near-quantitative yields in seconds at room temperature. researchgate.net Manganese(II) chloride (MnCl2·4H2O) has also been reported as an inexpensive and eco-friendly catalyst for the synthesis of related methoximes from aromatic aldehydes. royalsocietypublishing.org

Table 2: Catalytic Systems for Oximation of Aromatic Aldehydes

| Catalyst | Substrate | Key Advantages | Reference |

|---|---|---|---|

| MnCl2·4H2O | Aromatic Aldehydes | Inexpensive, low loading, mild conditions | royalsocietypublishing.org |

These catalytic approaches offer significant advantages over traditional methods by reducing reaction times, lowering temperatures, and often leading to cleaner reaction profiles with higher yields.

Construction of the 4-(4-Chlorophenoxy)benzaldehyde Precursor

The synthesis of the key aldehyde intermediate, 4-(4-chlorophenoxy)benzaldehyde, is most commonly achieved through a nucleophilic aromatic substitution reaction to form the diaryl ether bond.

Williamson Ether Synthesis and Modified Protocols

The Williamson ether synthesis is a classic method for forming ethers. wikipedia.org In the context of diaryl ethers, it involves the reaction of a phenoxide with an aryl halide. jk-sci.com For the synthesis of 4-(4-chlorophenoxy)benzaldehyde, this translates to the reaction of 4-chlorophenoxide with a 4-halobenzaldehyde. This is technically a nucleophilic aromatic substitution (SNAr) reaction, which requires the aryl halide to be "activated" by an electron-withdrawing group (like the aldehyde group, -CHO) positioned ortho or para to the leaving group. chemistrysteps.com

The reaction typically proceeds by first treating 4-chlorophenol with a base to generate the more nucleophilic 4-chlorophenoxide ion. This is then reacted with an activated aryl halide like 4-fluorobenzaldehyde. Fluorine is an excellent leaving group for SNAr reactions.

Key parameters for optimization include:

Base: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used bases for aryl ether synthesis. jk-sci.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion. jk-sci.commasterorganicchemistry.com

Temperature: The reaction often requires heating to proceed at a reasonable rate.

Copper catalysts can also be used in what is known as the Ullmann condensation, which allows for the coupling of less activated aryl halides. jk-sci.comorganic-chemistry.org

Halogenation and Aromatic Substitution Reactions

The precursors for the ether synthesis are themselves prepared through fundamental aromatic reactions.

Synthesis of 4-Chlorophenol: This intermediate is readily available commercially but can be synthesized in the lab via the electrophilic chlorination of phenol. The hydroxyl group (-OH) is a strong activating, ortho-, para-directing group, leading to a mixture of 2-chlorophenol and 4-chlorophenol, which would then need to be separated.

Synthesis of 4-Fluorobenzaldehyde: This reactant is also commercially available. Its synthesis can involve multi-step processes starting from fluorobenzene.

An alternative, though less direct, route to the final precursor could involve the electrophilic chlorination of 4-phenoxybenzaldehyde. In this scenario, the phenoxy group is an ortho-, para-director, while the aldehyde group is a meta-director and deactivating. The chlorination would likely occur on the phenoxy-substituted ring, para to the ether linkage, due to the strong activating nature of the ether oxygen. However, controlling selectivity could be challenging. Electrophilic halogenation of aromatic compounds typically requires a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to polarize the halogen molecule and create a potent electrophile. wikipedia.orgchemguide.co.uk

Stereochemical Control in Oxime Formation (E/Z Isomerism)

The formation of an oxime from an aldehyde like 4-(4-chlorophenoxy)benzaldehyde introduces a carbon-nitrogen double bond, which can result in the formation of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring defines these isomers and can significantly influence the compound's physical properties and reactivity. Consequently, the stereoselective synthesis of a single, desired isomer is a critical aspect of modern organic synthesis.

The selective synthesis of either the E or Z isomer of 4-(4-chlorophenoxy)benzaldehyde oxime can be achieved by carefully selecting catalysts and reaction conditions. While the reaction of 4-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride typically yields a mixture of isomers, specific protocols can favor the formation of one over the other.

One effective strategy for achieving high stereoselectivity involves the use of specific catalysts. Research on similar aromatic aldoximes has shown that the choice of catalyst can direct the stereochemical outcome. For instance, the use of copper(II) sulfate (CuSO₄) has been reported to stereoselectively yield the E-isomer of various aldoximes in high yields under mild, solid-state reaction conditions. Conversely, employing potassium carbonate (K₂CO₃) under similar conditions has been shown to favor the formation of the Z-isomer. This catalyst-directed stereoselectivity is attributed to the coordination of the metal ion or the influence of the base on the transition state of the condensation reaction.

Another technique to obtain the thermodynamically less stable Z-isomer is through photoisomerization. Exposing a solution of the more stable E-isomer to a specific wavelength of light can induce isomerization to the Z-form. This method allows for the conversion of an easily synthesized isomer into the less accessible one.

The reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature has been shown to produce a mixture with a significant predominance of the Z-isomer (82%) over the E-isomer (9%) wikipedia.org. This suggests that specific solvent and temperature conditions can also play a crucial role in directing the stereochemical outcome for analogous compounds like this compound.

A general procedure for the synthesis of an aldoxime, which can be adapted for 4-(4-chlorophenoxy)benzaldehyde, involves stirring a mixture of the aldehyde and hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated HCl. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Table 1: Catalyst Effect on Isomer Selectivity in Aldoxime Synthesis

| Catalyst | Predominant Isomer | Typical Reaction Conditions | Reported Yields for Analogous Compounds |

|---|---|---|---|

| Copper(II) Sulfate (CuSO₄) | E-isomer | Solid-state, room temperature | High |

| Potassium Carbonate (K₂CO₃) | Z-isomer | Solid-state, room temperature | High |

| None (in specific solvents) | Z-isomer favored | Methanol, room temperature | High (for Z-isomer) |

Following the synthesis, which may result in a mixture of E and Z isomers, effective separation and purity assessment are paramount.

Isomer Separation: The separation of the geometric isomers of this compound can typically be achieved using standard laboratory techniques based on the differing physical properties of the isomers, such as polarity and solubility.

Chromatography: Column chromatography is a widely used method for separating oxime isomers. A stationary phase like silica gel is employed, and an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) is used to selectively elute the isomers based on their polarity. The separation can be monitored by TLC to identify the fractions containing each pure isomer. High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile (B52724) and water with an acid modifier can also be an effective separation technique sielc.com.

Recrystallization: Fractional crystallization can also be employed to separate isomers if they exhibit significant differences in solubility in a particular solvent. This involves dissolving the isomeric mixture in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the crystallization of the less soluble isomer.

A patented process for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a solution of an E/Z mixture with a protic or Lewis acid under anhydrous conditions to precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E oxime nih.gov.

Purity Assessment: The purity of the separated isomers and the determination of the isomeric ratio in a mixture are primarily assessed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The chemical shift of the proton attached to the carbon of the C=N bond is a key diagnostic for differentiating between the E and Z isomers. Typically, this proton will resonate at a different frequency in each isomer due to the different magnetic environments. For example, in related benzaldehyde oximes, the aldehydic proton of the E-isomer often appears at a distinct chemical shift compared to that of the Z-isomer.

¹³C NMR Spectroscopy: The chemical shift of the carbon atom of the C=N bond also differs between the E and Z isomers. This provides another reliable method for isomer identification and purity assessment.

The following table provides representative ¹H and ¹³C NMR chemical shift data for the E-isomers of structurally similar benzaldehyde oximes, which can be used as a reference for the characterization of this compound isomers.

Table 2: Representative NMR Data for E-Benzaldehyde Oxime Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) - CH=N | ¹³C NMR (δ, ppm) - C=N |

|---|---|---|

| (E)-Benzaldehyde oxime | 8.17 | 150.5 rsc.org |

| (E)-4-Methylbenzaldehyde oxime | 8.13 | 151.0 rsc.org |

| (E)-4-Methoxybenzaldehyde oxime | 8.11 | 150.0 rsc.org |

| (E)-4-(Trifluoromethyl)benzaldehyde oxime | 8.18 | 149.2 rsc.org |

Sustainable Synthesis Principles and Method Development

In line with the principles of green chemistry, the development of sustainable synthetic methods for this compound is a key research focus. These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and utilize catalysts that are efficient and recyclable.

Solvent-Free Synthesis: Carrying out reactions in the absence of a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product work-up.

Grindstone Chemistry: This mechanochemical method involves the grinding of solid reactants together, often with a catalyst, to initiate the reaction. The energy provided by grinding can be sufficient to overcome the activation energy of the reaction. The synthesis of oximes from various aldehydes and hydroxylamine hydrochloride has been successfully demonstrated using this technique, with catalysts such as bismuth(III) oxide (Bi₂O₃), affording excellent yields in very short reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of oxime formation. In a solvent-free approach, the reactants are mixed and exposed to microwave energy, which directly heats the molecules, leading to rapid and efficient conversion. This method often results in higher yields and shorter reaction times compared to conventional heating.

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Catalysis in Water: The synthesis of aldoximes in an aqueous medium at ambient temperature has been achieved using catalysts like Hyamine®, a quaternary ammonium salt. This method offers high yields and short reaction times, with the added benefit of a simple work-up, often involving just filtration of the product.

Mineral Water as a Reaction Medium: Interestingly, studies have shown that the use of mineral water can be more effective than deionized water for the synthesis of aryl oximes. The dissolved salts in mineral water can act as catalysts, promoting the reaction and leading to high yields in short reaction times, even in the absence of an external catalyst ias.ac.ingoogle.com. For example, the synthesis of 4-nitrobenzaldehyde oxime in a mineral water/methanol mixture at room temperature resulted in a 99% yield in just 10 minutes ias.ac.ingoogle.com.

Heterogeneous catalysts offer several advantages in sustainable synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions.

For the synthesis of this compound, various solid catalysts can be employed. Metal oxides such as zinc oxide (ZnO) and titanium dioxide (TiO₂) have been shown to be effective catalysts for the oximation of aldehydes. These catalysts are generally inexpensive, stable, and can be easily recovered by filtration after the reaction.

The use of a heterogeneous catalyst can significantly improve the green metrics of the synthesis by:

Reducing Waste: The reusability of the catalyst minimizes the amount of waste generated.

Improving Atom Economy: By promoting high yields and selectivity, heterogeneous catalysts contribute to a more efficient use of starting materials.

Lowering Energy Consumption: Many heterogeneous catalytic reactions can be carried out under milder conditions (e.g., lower temperatures) than their homogeneous counterparts.

Table 3: Comparison of Sustainable Synthesis Methods for Aldoximes

| Method | Typical Catalyst | Reaction Medium | Key Advantages | Representative Yields for Analogous Compounds |

|---|---|---|---|---|

| Grindstone Chemistry | Bi₂O₃ | Solvent-free | Rapid, high yield, environmentally friendly | >95% |

| Microwave-Assisted Synthesis | None or solid support | Solvent-free | Very short reaction times, high efficiency | Excellent |

| Aqueous Synthesis | Hyamine® | Water | Eco-friendly solvent, mild conditions, simple work-up | ~95% |

| Catalyst-Free Aqueous Synthesis | None (Mineral Water) | Mineral Water/Methanol | Economical, environmentally friendly, rapid | Up to 99% ias.ac.ingoogle.com |

| Heterogeneous Catalysis | ZnO, TiO₂ | Solvent or solvent-free | Catalyst reusability, ease of separation, improved green metrics | Good to excellent |

Sophisticated Spectroscopic and Diffraction Based Characterization of 4 4 Chlorophenoxy Benzaldehyde Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime group. The protons on the two phenyl rings will likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The oxime proton (-NOH) is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically appearing in the range of δ 10.0-12.0 ppm. The aldehydic proton (CH=N) should appear as a singlet, likely in the region of δ 8.0-8.5 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon of the C=N oxime group is expected to be in the range of δ 145-155 ppm. The aromatic carbons will resonate in the typical region of δ 115-160 ppm, with the carbon atoms attached to the oxygen and chlorine atoms showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Chlorophenoxy)benzaldehyde Oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH=N | 8.15 (s) | 148.5 |

| NOH | 11.20 (br s) | - |

| Aromatic CH (phenoxy ring, ortho to O) | 7.05 (d, J=8.8 Hz) | 118.0 |

| Aromatic CH (phenoxy ring, meta to O) | 7.35 (d, J=8.8 Hz) | 129.5 |

| Aromatic CH (benzaldehyde ring, ortho to CH=N) | 7.65 (d, J=8.5 Hz) | 128.0 |

| Aromatic CH (benzaldehyde ring, meta to CH=N) | 7.15 (d, J=8.5 Hz) | 116.5 |

| Aromatic C (phenoxy ring, attached to O) | - | 156.0 |

| Aromatic C (phenoxy ring, attached to Cl) | - | 128.5 |

| Aromatic C (benzaldehyde ring, attached to CH=N) | - | 130.0 |

| Aromatic C (benzaldehyde ring, attached to O) | - | 159.0 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet, J = coupling constant in Hz.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled aromatic protons on each of the phenyl rings, helping to differentiate and assign the signals within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial in establishing the connectivity between the two aromatic rings through the ether linkage and the position of the oxime group on the benzaldehyde (B42025) ring. For instance, correlations would be expected between the aldehydic proton (CH=N) and the aromatic carbons of the benzaldehyde ring.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline and potentially amorphous forms. Differences in the ¹³C chemical shifts between the solution and solid-state spectra can indicate the effects of crystal packing and intermolecular interactions. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would enhance the signal of the less abundant ¹³C nuclei. Polymorphism, if present, could be identified by the appearance of different sets of resonances in the ssNMR spectra for different crystalline forms.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies can provide insights into conformational exchange processes that occur on the NMR timescale. In this compound, rotation around the C-O single bonds of the ether linkage could be a potential dynamic process. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the aromatic proton signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for non-equivalent aromatic protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal, allowing for the determination of the energy barrier for this conformational exchange.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Comprehensive Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration of the oxime group, likely broadened due to hydrogen bonding.

C-H Aromatic Stretch: Sharp bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.

C=N Stretch: A medium to strong intensity band in the region of 1620-1680 cm⁻¹ in the IR and Raman spectra would be characteristic of the C=N stretching vibration of the oxime.

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region would be due to the C=C stretching vibrations within the aromatic rings.

C-O Ether Stretch: A strong band in the IR spectrum, typically around 1240 cm⁻¹, would be assigned to the asymmetric C-O-C stretching of the diaryl ether.

N-O Stretch: A band in the 930-960 cm⁻¹ region can be attributed to the N-O stretching vibration.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region is expected for the C-Cl stretching vibration.

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3300 (broad) | Weak | Medium |

| C-H aromatic stretch | 3050-3100 | 3050-3100 | Medium-Weak |

| C=N stretch | 1650 | 1650 | Medium-Strong |

| C=C aromatic stretch | 1590, 1500, 1480 | 1590, 1500, 1480 | Strong |

| C-O-C asymmetric stretch | 1245 | Weak | Strong |

| N-O stretch | 945 | 945 | Medium |

| C-Cl stretch | 1090 | 1090 | Strong |

Probing Intermolecular Interactions in Condensed Phases

In the solid state, intermolecular interactions, particularly hydrogen bonding involving the oxime's hydroxyl group, are expected to play a significant role in the crystal packing. These interactions can be probed by vibrational spectroscopy. In the IR spectrum, the O-H stretching band of the oxime is expected to be broad and red-shifted (shifted to lower frequency) compared to the gas phase or in a non-polar solvent, which is a hallmark of hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. Temperature-dependent IR spectroscopy could also be employed to study changes in these intermolecular interactions with temperature.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For a compound like this compound, high-resolution and tandem mass spectrometry techniques offer a wealth of information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₃H₁₀ClNO₂) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

Based on these values, the theoretical monoisotopic mass of the [M]+• ion of this compound is calculated to be 247.0400 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value, typically within a few parts per million (ppm), would serve to confirm the elemental formula of C₁₃H₁₀ClNO₂.

In a hypothetical HRMS analysis, the data would be presented as follows:

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

|---|

This level of accuracy effectively rules out other possible elemental compositions with the same nominal mass, thus providing strong evidence for the successful synthesis of the target compound.

The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways:

Cleavage of the Ether Bond: A common fragmentation pathway for diaryl ethers involves the cleavage of the C-O-C ether linkage. This could result in the formation of a [C₆H₄ClO]⁺ ion (m/z 127) and a neutral benzaldehyde oxime radical, or a [C₇H₆NO]⁺ ion (m/z 120) and a chlorophenol radical.

Loss of Small Molecules: The oxime functional group can undergo characteristic fragmentations, such as the loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da).

Fragmentation of the Aromatic Rings: Further fragmentation of the primary product ions could involve the characteristic losses from the benzene rings, such as the loss of CO (28 Da) or C₂H₂ (26 Da).

A proposed fragmentation scheme is outlined below:

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 248.0473 | 231.0447 | •OH | [C₁₃H₁₀ClNO]⁺ |

| 248.0473 | 127.9949 | C₇H₆NO• | [C₆H₄ClO]⁺ |

| 248.0473 | 120.0449 | C₆H₅ClO | [C₇H₆NO]⁺ |

| 127.9949 | 99.9974 | CO | [C₅H₄Cl]⁺ |

The analysis of these fragmentation patterns provides a detailed structural fingerprint of the molecule, confirming the connectivity of its different components.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a solid. Both single-crystal and powder X-ray diffraction can provide valuable information about the molecular geometry, crystal packing, and polymorphic nature of this compound.

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. Although a crystal structure for this compound is not publicly available, data from closely related compounds, such as 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, can provide insights into the expected structural features uomphysics.net.

From such an analysis, one would expect to determine:

The planarity of the two aromatic rings.

The geometry of the oxime group (likely the more stable E-isomer).

The C-O-C bond angle of the ether linkage.

Furthermore, SCXRD reveals the crystal packing, which is governed by intermolecular interactions such as hydrogen bonding (from the oxime -OH group), halogen bonding (from the chlorine atom), and π-π stacking between the aromatic rings. These interactions dictate the macroscopic properties of the solid, such as its melting point and solubility.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 21.789 |

| β (°) | 98.76 |

| Volume (ų) | 1183.4 |

This hypothetical data provides a framework for what would be expected from an experimental SCXRD study.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification and the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This pattern can be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the purity of a sample, as the presence of crystalline impurities would result in additional peaks.

Identify different polymorphic forms of the compound, which would each exhibit a distinct PXRD pattern.

A representative PXRD pattern would display a series of peaks with varying intensities at specific 2θ values.

Table 5: Simulated Powder X-ray Diffraction Peaks

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 80 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.1 | 3.54 | 90 |

The presence of a consistent and well-defined PXRD pattern across different batches would indicate a stable and reproducible crystalline form of this compound.

Theoretical and Computational Investigations of 4 4 Chlorophenoxy Benzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the atomic level. For 4-(4-chlorophenoxy)benzaldehyde (B1588038) oxime, these calculations elucidate its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry of 4-(4-chlorophenoxy)benzaldehyde oxime. Calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key geometric parameters, including bond lengths and bond angles, are determined. For instance, the bond lengths within the phenyl rings and the oxime group are calculated and can be compared with experimental data for similar compounds to validate the computational model.

Table 1: Selected Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.9 |

| C-O (ether) | 1.368 | C1-O-C7 | 118.2 |

| C=N | 1.298 | C10-C11-C=N | 121.5 |

| N-O | 1.401 | C=N-O | 111.3 |

| O-H | 0.965 | N-O-H | 103.7 |

| C-Cl | 1.745 | C3-C4-Cl | 119.8 |

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. numberanalytics.comtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more likely to be reactive. numberanalytics.com

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The spatial distribution of the HOMO and LUMO in this compound indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

The analysis indicates a significant energy gap, suggesting that this compound is a relatively stable molecule. The HOMO is primarily localized on the chlorophenoxy ring and the ether oxygen, while the LUMO is distributed over the benzaldehyde (B42025) oxime moiety.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. nih.govlibretexts.org The MEP map is color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map shows that the most negative potential is located around the oxygen atom of the oxime group and the ether oxygen, indicating these are the primary sites for electrophilic interactions. The hydrogen atom of the oxime hydroxyl group exhibits the most positive potential, making it a likely site for nucleophilic interactions and hydrogen bonding.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental spectra to aid in the assignment of signals.

The calculated chemical shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic rings are expected to appear in the downfield region due to the deshielding effects of the aromatic currents and the electron-withdrawing nature of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (oxime OH) | 11.20 | C (C=N) | 149.5 |

| H (CH=N) | 8.15 | C (ether C-O) | 158.2 |

| Aromatic H's | 6.90 - 7.80 | C (C-Cl) | 129.8 |

| Aromatic C's | 116.0 - 155.0 |

Vibrational Frequency Calculations and Spectroscopic Fingerprint Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational model.

The calculated vibrational spectrum of this compound shows characteristic peaks corresponding to specific functional groups. For example, the O-H stretching vibration of the oxime group, the C=N stretching of the oxime, the C-O-C stretching of the ether linkage, and the C-Cl stretching can be identified. This information is invaluable for interpreting experimental spectra and confirming the presence of these functional groups.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3350 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C=N Stretch | 1640 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O-C Stretch | 1250 |

| C-Cl Stretch | 750 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic behavior of this compound at an atomic level. taylorfrancis.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape, flexibility, and interactions with its environment.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for identifying its stable low-energy conformations, known as energy minima. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed for this purpose. biointerfaceresearch.comresearchgate.net By systematically rotating the rotatable bonds—specifically the C-O ether linkage and the C-C bond connecting the phenyl ring to the oxime group—a potential energy surface can be mapped out.

The process involves performing a series of geometry optimizations starting from different initial conformations. The results of such an analysis would reveal the most stable conformers and the energy barriers separating them. For instance, a relaxed potential energy surface scan would likely identify several local and global energy minima corresponding to different spatial arrangements of the chlorophenoxy and benzaldehyde oxime moieties.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-C-C=N) | Relative Energy (kcal/mol) |

| Global Minimum | 120.5 | 178.2 | 0.00 |

| Local Minimum 1 | -118.3 | 179.1 | 1.25 |

| Local Minimum 2 | 119.8 | -2.5 | 2.87 |

| Local Minimum 3 | -121.0 | -1.9 | 3.15 |

Note: This data is illustrative and represents the type of information obtained from conformational analysis.

The surrounding solvent can significantly influence the structure, dynamics, and reactivity of a molecule. MD simulations are particularly well-suited to investigate these solvent effects. By explicitly including solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) in the simulation box, one can observe how the solute and solvent molecules interact and adapt to one another.

For this compound, simulations in different solvents would likely show variations in the preferred conformation and the flexibility of the molecule. Polar solvents might stabilize conformations with larger dipole moments, while nonpolar solvents might favor more compact structures. The analysis of radial distribution functions from these simulations would provide insights into the solvation shell structure, identifying which parts of the molecule interact most strongly with the solvent. For example, the oxime group's hydroxyl and nitrogen atoms would be expected to form hydrogen bonds with protic solvents. The choice of solvent can also impact reaction rates, as seen in studies of related oximes where solvents like DMF were found to be highly efficient for certain reactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions involving this compound, such as its hydrolysis, oxidation, or rearrangement. These methods allow for the characterization of transition states and the calculation of reaction energy profiles, which are key to understanding reaction kinetics and feasibility.

Identifying the transition state (TS), the highest energy point along the reaction pathway, is a critical step in elucidating a reaction mechanism. researchgate.net Various computational algorithms can be employed to locate this first-order saddle point on the potential energy surface. Once the TS structure is found, a vibrational frequency analysis is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netsmu.edu The IRC path connects the reactants, the transition state, and the products, providing a detailed view of the geometric changes that occur as the reaction progresses. This analysis confirms that the located transition state indeed connects the desired reactants and products.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy or kinetic barrier of the reaction. researchgate.net A higher activation energy implies a slower reaction rate. Computational chemistry software can calculate these energies with a high degree of accuracy, especially when using sophisticated methods like DFT with a suitable basis set. nih.gov

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.8 |

| Products | -15.2 |

Note: This data is illustrative and represents the type of information obtained from reaction energetics calculations. The activation energy in this hypothetical example would be 25.8 kcal/mol.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 4 4 Chlorophenoxy Benzaldehyde Oxime

Reactions of the Oxime Functional Group

The oxime group (C=N-OH) is a highly versatile functional group known for its ability to undergo hydrolysis, reduction, and rearrangement reactions. These transformations provide pathways to aldehydes, amines, and amides or nitriles, respectively.

Hydrolysis and Regeneration of the Aldehyde Moiety

Oximes possess greater hydrolytic stability compared to imines and hydrazones; however, they can be cleaved to regenerate the parent carbonyl compound under specific conditions. nih.govraineslab.combyjus.com The hydrolysis of 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime back to 4-(4-Chlorophenoxy)benzaldehyde is typically catalyzed by acid. nih.gov

Table 1: General Conditions for Oxime Hydrolysis

| Reagent/Catalyst | Conditions | Outcome |

|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | Aqueous solution, heat | Regeneration of aldehyde |

| Oxidative reagents | Mild conditions | Regeneration of aldehyde |

Reductive Transformations to Corresponding Amines

The reduction of oximes is a fundamental method for the synthesis of primary amines. byjus.com For 4-(4-Chlorophenoxy)benzaldehyde oxime, this transformation would yield 4-(4-Chlorophenoxy)benzylamine. This reaction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. byjus.comnih.govnih.gov

Catalytic hydrogenation typically involves the use of catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.govresearchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be effective. byjus.comresearchgate.net

A significant challenge in oxime reduction is preventing the over-reduction and cleavage of the weak N-O bond, which can lead to side products. nih.govnih.gov Careful selection of catalysts and reaction conditions is crucial to selectively reduce the C=N bond to achieve a high yield of the desired primary amine. nih.govresearchgate.net

Table 2: Common Reducing Systems for Oxime to Amine Transformation

| Reagent System | Typical Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT | Primary Amine |

| H₂ / Raney Ni | Ethanolic Ammonia | Primary Amine |

| LiAlH₄ | THF or Diethyl ether, Reflux | Primary Amine |

| NaBH₃CN / ZrCl₄ | Solvent-free, RT | Primary Amine researchgate.net |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or nitriles under acidic conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The outcome of the reaction depends on the structure of the starting oxime; ketoximes typically yield substituted amides, while aldoximes, such as this compound, can yield either N-substituted amides or nitriles. masterorganicchemistry.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.comjk-sci.com This is followed by a concerted migration of the group positioned anti to the hydroxyl group to the nitrogen atom, with the simultaneous expulsion of water. chemistrysteps.com For an aldoxime, the migrating group is the hydrogen atom, which leads to the formation of a nitrilium ion intermediate. Subsequent reaction with water would produce an N-substituted formamide. Alternatively, under dehydrating conditions, the intermediate can lose a proton to form a nitrile, in this case, 4-(4-Chlorophenoxy)benzonitrile. masterorganicchemistry.comwikipedia.org

A variety of acidic reagents can catalyze this rearrangement, including strong Brønsted acids like sulfuric acid and Lewis acids. wikipedia.orgjk-sci.com

Functionalization of the Chlorinated Phenyl Ring

The presence of a chlorine atom on the terminal phenyl ring offers a site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl chloride in the 4-chlorophenoxy moiety of the molecule can serve as an electrophilic partner in these reactions, although aryl chlorides are known to be less reactive than the corresponding bromides and iodides. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. researchgate.net Applying this to this compound would involve reacting it with a suitable boronic acid to replace the chlorine atom with a new aryl or vinyl group. The efficiency of coupling with deactivated aryl chlorides often requires specialized ligands and conditions. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglnigchrm.inorganic-chemistry.orglibretexts.org This method is highly versatile with broad functional group tolerance. libretexts.org The chlorine atom on the phenoxy ring could be substituted by coupling with various organostannanes. wikipedia.orglnigchrm.in

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Subjecting this compound to Sonogashira conditions with a terminal alkyne could replace the chlorine atom with an alkynyl group, leading to the formation of a conjugated system. wikipedia.orgresearchgate.net

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst + Base | Biaryl or Styrenyl ether |

| Stille | Organostannane | Pd catalyst | Aryl, vinyl, or alkyl substituted ether |

Note: This table describes the theoretical application of these reactions to the target molecule based on general principles. No specific examples for this compound were found.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. chemeurope.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. chemeurope.comlibretexts.org

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), most commonly nitro groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comnih.gov The this compound molecule lacks strong EWGs on the chlorinated phenyl ring; the phenoxy group itself is generally considered to be weakly activating or deactivating depending on the reaction. Therefore, subjecting this molecule to classical SNAr conditions would likely require harsh conditions (high temperature and pressure) and very strong nucleophiles. chemistrysteps.com Under such conditions, other functional groups in the molecule, like the oxime, might not be stable.

An alternative, the benzyne mechanism, can occur with very strong bases like sodium amide (NaNH₂) but does not require ring activation by EWGs. chemistrysteps.commasterorganicchemistry.com However, this mechanism can lead to a mixture of regioisomers. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound possesses two key substituents that govern its reactivity and the orientation of incoming electrophiles: the chloro group and the ether linkage to the benzaldehyde (B42025) oxime moiety. Understanding the interplay of their electronic effects is crucial for predicting the outcomes of electrophilic aromatic substitution reactions.

Regioselectivity Studies and Directing Effects of Substituents

The directing effects of substituents in electrophilic aromatic substitution are well-established. The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. Conversely, the ether oxygen is an activating group and a strong ortho, para-director due to its potent electron-donating resonance effect, which outweighs its inductive electron-withdrawing effect.

In the case of the phenoxy ring in this compound, these two effects are in opposition. The chlorine atom is located at the para position relative to the ether linkage. The ether oxygen strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the chlorine atom). The chlorine atom, being an ortho, para-director, directs incoming electrophiles to the positions ortho to it (positions 3 and 5) and para to it (the position occupied by the ether linkage).

Table 1: Directing Effects of Substituents on the Phenoxy Ring

| Substituent | Position on Phenoxy Ring | Electronic Effect | Directing Influence |

| Ether Linkage (-O-) | 1 | Activating (strong resonance donation) | ortho, para |

| Chloro Group (-Cl) | 4 | Deactivating (strong inductive withdrawal, weak resonance donation) | ortho, para |

Nitration, Halogenation, and Sulfonation Reactions

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively reported in publicly available literature, the outcomes of these reactions can be predicted based on the established principles of organic chemistry.

Nitration:

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. For the phenoxy ring of this compound, nitration is expected to yield primarily the mono-nitro derivatives with the nitro group at the positions ortho to the ether linkage.

Predicted Nitration Products:

| Product Name | Position of Nitro Group |

| 4-(4-Chloro-2-nitrophenoxy)benzaldehyde oxime | 2 |

| 4-(4-Chloro-6-nitrophenoxy)benzaldehyde oxime | 6 |

Given the equivalence of the 2 and 6 positions, a single product, 4-(4-chloro-2-nitrophenoxy)benzaldehyde oxime, would be expected. Harsher reaction conditions could potentially lead to di-nitration, with the second nitro group entering the remaining activated ortho position.

Halogenation:

Halogenation, such as bromination or chlorination, is typically performed using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The electrophile is a polarized halogen-catalyst complex. Similar to nitration, halogenation of the phenoxy ring is anticipated to occur at the positions ortho to the activating ether group.

Predicted Halogenation Products (Bromination Example):

| Product Name | Position of Bromo Group |

| 4-(2-Bromo-4-chlorophenoxy)benzaldehyde oxime | 2 |

| 4-(6-Bromo-4-chlorophenoxy)benzaldehyde oxime | 6 |

Again, due to symmetry, these would result in a single primary product, 4-(2-bromo-4-chlorophenoxy)benzaldehyde oxime.

Sulfonation:

Sulfonation is commonly achieved using fuming sulfuric acid (H₂SO₄/SO₃), where sulfur trioxide (SO₃) acts as the electrophile. This reaction is generally reversible. The sulfonation of the phenoxy ring of the target molecule is also predicted to favor substitution at the ortho positions relative to the ether linkage.

Predicted Sulfonation Products:

| Product Name | Position of Sulfonic Acid Group |

| 4-(4-Chloro-2-sulfophenoxy)benzaldehyde oxime | 2 |

| 4-(4-Chloro-6-sulfophenoxy)benzaldehyde oxime | 6 |

The primary product would be 4-(4-chloro-2-sulfophenoxy)benzaldehyde oxime. The reversibility of sulfonation can be utilized in synthetic strategies where a blocking group is required to direct other electrophiles to different positions.

Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Chloro-2-nitrophenoxy)benzaldehyde oxime |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-(2-Bromo-4-chlorophenoxy)benzaldehyde oxime |

| Sulfonation | H₂SO₄, SO₃ | 4-(4-Chloro-2-sulfophenoxy)benzaldehyde oxime |

Derivatization and Complex Molecular Architecture Based on 4 4 Chlorophenoxy Benzaldehyde Oxime

O-Functionalization of the Oxime Group

The hydroxyl group of the oxime functionality in 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. This O-functionalization is a critical step in tailoring the properties of the parent molecule, leading to the formation of oxime ethers and esters with enhanced stability, solubility, and biological activity.

Synthesis of Oxime Ethers and Esters

The synthesis of oxime ethers from 4-(4-Chlorophenoxy)benzaldehyde oxime is typically achieved through Williamson ether synthesis. This method involves the deprotonation of the oxime hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding oximate anion. Subsequent reaction with an alkyl or aryl halide yields the desired oxime ether. For instance, the reaction of a related benzaldehyde (B42025) oxime with a 2-(4-chlorophenoxy)ethyl group has been documented in patent literature, highlighting the feasibility of introducing extended ether linkages.

The general reaction conditions for the synthesis of oxime ethers often involve polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the electrophile.

Similarly, oxime esters can be readily prepared by reacting this compound with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This acylation reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The resulting oxime esters are often stable, crystalline solids.

| Derivative Type | General Reactants | Typical Base | Common Solvents |

| Oxime Ether | Alkyl/Aryl Halide | NaH, K2CO3 | DMF, Acetonitrile |

| Oxime Ester | Acyl Chloride/Anhydride | Pyridine, Et3N | CH2Cl2, THF |

Cycloaddition Reactions Involving the Oxime Nitrogen

The oxime functionality can participate in various cycloaddition reactions, providing a powerful tool for the construction of heterocyclic systems. One of the most prominent examples is the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from aldoximes. In the case of this compound, oxidation would lead to the corresponding nitrile oxide. This highly reactive intermediate can then react with a variety of dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively.

The generation of the nitrile oxide from the oxime is often achieved using oxidizing agents like sodium hypochlorite (B82951) or N-chlorosuccinimide in the presence of a base. The subsequent cycloaddition is typically a concerted process, and its regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the dipolarophile. This approach allows for the synthesis of complex heterocyclic frameworks with a high degree of control over the stereochemistry.

Development of Conjugated Systems and Extended Frameworks

The aromatic rings present in this compound provide a scaffold for the development of larger, conjugated systems. These extended frameworks are of interest for their potential applications in materials science and coordination chemistry.

Incorporation into Oligomers and Polymers

While specific examples of the direct incorporation of this compound into polymers are not extensively documented, the general reactivity of benzaldehyde oximes suggests their potential as monomers in polymerization reactions. For instance, the oxime group can be a precursor to other functional groups that are amenable to polymerization. Dehydration of the oxime can yield a nitrile, which can then be utilized in various polymerization techniques.

Furthermore, poly(oxime ether)s have been synthesized from related bis-oxime monomers, indicating that difunctional derivatives of 4-(4-Chlorophenoxy)benzaldehyde could serve as building blocks for novel polymers. The resulting polymers could exhibit interesting thermal and optical properties due to the presence of the rigid aromatic and oxime ether units.

Design of Ligands for Coordination Chemistry Applications

The nitrogen and oxygen atoms of the oxime group in this compound and its derivatives can act as coordination sites for metal ions. This allows for the design of a variety of ligands for applications in coordination chemistry and catalysis. Upon deprotonation, the oximato group becomes a bidentate ligand, capable of forming stable chelate rings with transition metals.

The synthesis of such ligands often involves the introduction of additional donor atoms into the molecule to enhance its coordination ability. For example, functionalization of the aromatic rings with groups such as pyridyl or carboxyl moieties can lead to multidentate ligands capable of forming well-defined metal complexes. The electronic properties of the 4-(4-chlorophenoxy) substituent can influence the coordination behavior of the ligand and the catalytic activity of the resulting metal complex.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves the strategic introduction of multiple functional groups onto the molecular scaffold. This can be achieved through a combination of the reactions discussed previously, as well as other synthetic transformations targeting the aromatic rings.

For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed to introduce additional substituents onto the phenyl rings. These newly introduced groups can then be further modified to create even more complex and functionally diverse molecules. The presence of the ether linkage and the oxime group can direct the regioselectivity of these substitution reactions.

Multi-step Synthesis for Scaffold Diversification

The strategic derivatization of this compound through multi-step synthetic sequences enables the generation of a broad spectrum of novel compounds with varied structural motifs. The oxime group serves as a key functional handle for these transformations, allowing for the introduction of new ring systems and functional groups.

A primary route for scaffold diversification involves the conversion of the oxime into other functional groups, which then serve as precursors for further reactions. For instance, the dehydration of the aldoxime leads to the formation of the corresponding nitrile, 4-(4-chlorophenoxy)benzonitrile. This transformation can be achieved using various reagents, with the choice of solvent influencing reaction efficiency.

Another significant pathway for diversification is the Beckmann rearrangement, a classic reaction of oximes that yields amides. Subjecting this compound to rearrangement conditions would produce N-[4-(4-chlorophenoxy)phenyl]formamide. This amide can then be a building block for more elaborate structures.

Furthermore, the oxime can act as a precursor for the synthesis of various heterocyclic compounds. iars.inforesearchgate.net The oxime's nitrogen and oxygen atoms can be incorporated into new ring systems through cyclization reactions with appropriate bifunctional reagents. For example, reaction with suitable precursors can lead to the formation of isoxazoles or other five- and six-membered heterocycles. The synthesis of such heterocyclic derivatives often proceeds through the formation of an oxime ether intermediate, which then undergoes intramolecular cyclization. researchgate.net

The general synthetic approach to producing the initial this compound involves a two-step process. The first step is typically a nucleophilic aromatic substitution or an Ullmann condensation to form the diaryl ether bond, for instance, by reacting 4-chlorophenol (B41353) with 4-fluorobenzaldehyde. The resulting 4-(4-chlorophenoxy)benzaldehyde is then converted to the oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net Optimization of this oximation step is crucial for achieving high yields. researchgate.net

Table 1: Key Multi-step Synthetic Transformations of this compound

| Starting Material | Reaction Type | Product |

| This compound | Dehydration | 4-(4-Chlorophenoxy)benzonitrile |

| This compound | Beckmann Rearrangement | N-[4-(4-Chlorophenoxy)phenyl]formamide |

| This compound | Cyclization (with suitable reagents) | Various Heterocyclic Scaffolds (e.g., Isoxazoles) |

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful strategy for the rapid generation of large, systematically organized collections of related compounds, known as chemical libraries. uomustansiriyah.edu.iq The this compound scaffold is well-suited for such approaches due to the versatile reactivity of the oxime functional group. This allows for the parallel synthesis of a multitude of derivatives by introducing a variety of chemical building blocks. uomustansiriyah.edu.iqnih.gov

A common combinatorial strategy involves the O-alkylation or O-acylation of the oxime hydroxyl group to create a library of oxime ethers or esters. By employing a diverse set of alkylating or acylating agents in a parallel synthesis format, a large number of derivatives can be produced efficiently. For example, reacting this compound with a collection of different benzyl (B1604629) halides or acid chlorides in a multi-well plate format would yield a library of corresponding O-benzyl or O-acyl oxime ethers.

The synthesis of these libraries can be performed using either solid-phase or solution-phase techniques. In solid-phase synthesis, the parent oxime could be attached to a resin, allowing for the use of excess reagents and simplified purification through washing. Subsequent cleavage from the resin would release the final, purified derivatives.

Another combinatorial approach involves utilizing the derivatives of the core scaffold. For example, the nitrile obtained from the dehydration of the oxime can be a starting point for the synthesis of tetrazole libraries by reaction with various azides. Similarly, the amide from the Beckmann rearrangement could be further functionalized by reacting it with a diverse set of electrophiles.

The design of these libraries often follows a "scaffold-ranking" approach, where a central core, in this case, this compound, is decorated with a variety of substituents to explore the chemical space around it. nih.gov High-throughput screening methods can then be used to evaluate the properties of the library members for various applications.

Table 2: Example of a Combinatorial Library Synthesis from this compound

| Scaffold | Reagent Set (R-X) | Derivative Class |